2-octyl-1H-benzimidazole
Overview
Description
2-octyl-1H-benzimidazole is a useful research compound. Its molecular formula is C15H22N2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-Octylbenzimidazole, also known as 2-octyl-1H-1,3-benzodiazole or 2-octyl-1H-benzimidazole, is a type of benzimidazole derivative. Benzimidazole derivatives have been found to exhibit diverse anticancer activities . The primary targets of these compounds are often cancer cells, where they interact with various cellular components to inhibit tumor progression .
Mode of Action
The mode of action of 2-Octylbenzimidazole is multifaceted. It is believed to exert its antitumor activity through various mechanisms such as DNA alkylation, DNA binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors . The specific interaction sites of the compound include the aliphatic octyl and the benzimidazole ring, which can interact with hydrophobic solutes .
Biochemical Pathways
The biochemical pathways affected by 2-Octylbenzimidazole are primarily those involved in cell proliferation and survival. By interacting with these pathways, the compound can inhibit the growth and proliferation of cancer cells . .
Result of Action
The molecular and cellular effects of 2-Octylbenzimidazole’s action are primarily related to its anticancer activity. By interacting with various cellular components and pathways, the compound can inhibit the growth and proliferation of cancer cells . .
Biochemical Analysis
Biochemical Properties
Benzimidazoles, a broader group of compounds that 2-Octylbenzimidazole belongs to, are known to exhibit a wide range of biological activities . They can interact with various enzymes, proteins, and other biomolecules, affecting biochemical reactions in different ways .
Cellular Effects
Benzimidazoles have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of 2-Octylbenzimidazole in laboratory settings. Studies on similar compounds suggest that the effects of such compounds can change over time, influenced by factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Octylbenzimidazole at different dosages in animal models have not been extensively studied. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects observed at certain dosages and toxic or adverse effects possible at high doses .
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The localization of a compound within a cell can significantly affect its activity or function .
Properties
IUPAC Name |
2-octyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-3-4-5-6-7-12-15-16-13-10-8-9-11-14(13)17-15/h8-11H,2-7,12H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMWQHINYNTMNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364859 | |
Record name | 2-octyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13060-24-7 | |
Record name | 2-octyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.